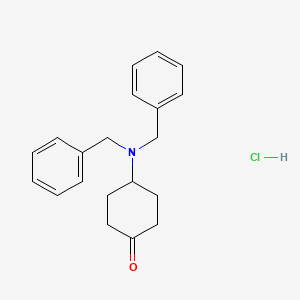

4-(Dibenzylamino)cyclohexanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dibenzylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.ClH/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTOCKYAXGAJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416352-02-7 | |

| Record name | Cyclohexanone, 4-[bis(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibenzylamino)cyclohexanone hydrochloride is a substituted cyclohexanone derivative with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a dibenzylamino group on a cyclohexanone scaffold, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with detailed protocols, and expected analytical data based on available information for related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1416352-02-7 | [1] |

| Molecular Formula | C₂₀H₂₄ClNO | [1] |

| Molecular Weight | 329.87 g/mol | [1] |

| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride | [1] |

| Purity | Typically ≥95.0% | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from 4-aminocyclohexanol. The first step is a reductive amination to introduce the two benzyl groups, followed by an oxidation of the hydroxyl group to a ketone. Finally, the hydrochloride salt is formed.

Diagram of Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-(Dibenzylamino)cyclohexanol

This protocol is adapted from the synthesis of related N-alkylated amines via reductive amination.[2]

Materials:

-

4-Aminocyclohexanol

-

Benzaldehyde (2.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-aminocyclohexanol (1 equivalent) in dichloromethane, add benzaldehyde (2.2 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(dibenzylamino)cyclohexanol.

Part 2: Oxidation to 4-(Dibenzylamino)cyclohexanone

This protocol is a general method for the oxidation of secondary alcohols to ketones.[3][4]

Materials:

-

4-(Dibenzylamino)cyclohexanol

-

Pyridinium chlorochromate (PCC) (1.5 equivalents) or TEMPO (catalytic) with sodium hypochlorite (NaOCl)

-

Dichloromethane (DCM)

-

Silica gel

Procedure (using PCC):

-

Dissolve 4-(dibenzylamino)cyclohexanol (1 equivalent) in dichloromethane.

-

Add pyridinium chlorochromate (1.5 equivalents) in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibenzylamino)cyclohexanone.

-

Further purification can be achieved by flash column chromatography if necessary.

Part 3: Formation of the Hydrochloride Salt and Purification

Materials:

-

4-(Dibenzylamino)cyclohexanone

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified 4-(dibenzylamino)cyclohexanone in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Spectroscopic Analysis

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.20-7.40 (m, 10H): Aromatic protons of the two benzyl groups.

-

3.60 (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).

-

2.20-2.80 (m, 5H): Protons on the cyclohexanone ring adjacent to the nitrogen and carbonyl groups, and the methine proton at the 4-position.

-

1.80-2.10 (m, 4H): Remaining protons on the cyclohexanone ring.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

210.0-212.0: Carbonyl carbon (C=O).

-

138.0-140.0: Quaternary aromatic carbons of the benzyl groups.

-

128.0-130.0: Aromatic carbons of the benzyl groups.

-

~60.0: Methine carbon attached to the nitrogen.

-

~55.0: Methylene carbons of the benzyl groups (-CH₂-Ph).

-

~40.0: Carbons alpha to the carbonyl group.

-

~30.0: Other cyclohexyl carbons.

Expected FTIR (KBr) ν (cm⁻¹):

-

~3400 (br): N-H stretch from the protonated amine hydrochloride.

-

3030, 3060: Aromatic C-H stretch.

-

2850, 2950: Aliphatic C-H stretch.

-

~1715: C=O stretch of the ketone.

-

1600, 1495, 1450: Aromatic C=C stretches.

-

~1100-1200: C-N stretch.

Expected Mass Spectrometry (ESI+):

-

m/z: 294.1 [M+H]⁺ for the free base, corresponding to the molecular formula C₂₀H₂₃NO.

Reactivity and Potential Applications

The reactivity of 4-(Dibenzylamino)cyclohexanone is primarily centered around the ketone and the tertiary amine.

-

Ketone Reactivity: The carbonyl group can undergo various nucleophilic additions, reductions, and condensations. For example, it can be a substrate for Wittig reactions, Grignard additions, and aldol condensations.

-

Amine Reactivity: The tertiary amine is basic and can be protonated to form the hydrochloride salt. The dibenzyl groups can potentially be cleaved under hydrogenolysis conditions.

Potential Applications: While specific applications for this compound are not well-documented, its structure suggests its utility as an intermediate in the synthesis of:

-

Pharmaceuticals: As a building block for more complex molecules with potential biological activity. Substituted cyclohexanones are found in various active pharmaceutical ingredients.

-

Fine Chemicals: As a precursor in multi-step organic syntheses.

Safety and Handling

Based on the hazard statements provided by a supplier, this compound should be handled with care.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While detailed experimental data is scarce, this guide provides a framework for its synthesis, purification, and expected analytical characteristics based on established chemical principles and data from related compounds. Researchers working with this compound should exercise appropriate safety precautions and may need to perform their own characterization to confirm its properties.

References

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google P

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition - The Royal Society of Chemistry. (URL: [Link])

-

Cyclohexanone - Wikipedia. (URL: [Link])

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. (URL: [Link])

-

-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone - Optional[13C NMR] - SpectraBase. (URL: [Link])

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P

-

Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aege - TU Delft Research Portal. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

(PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - ResearchGate. (URL: [Link])

-

4-benzyloxyindole - Organic Syntheses Procedure. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes - ResearchGate. (URL: [Link])

-

Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product. - ResearchGate. (URL: [Link])

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (URL: [Link])

-

Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PubMed. (URL: [Link])

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])

-

The results from reductive amination of cyclohexanone with benzylamine... - ResearchGate. (URL: [Link])

-

FTIR spectra of cyclohexanone (blue) and IPDI (red). - ResearchGate. (URL: [Link])

-

13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (URL: [Link])

-

FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes | Request PDF - ResearchGate. (URL: [Link])

-

bmse000405 Cyclohexanone at BMRB. (URL: [Link])

-

4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem. (URL: [Link])

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone Hydrochloride for Advanced Research

CAS Number: 1416352-02-7

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(Dibenzylamino)cyclohexanone hydrochloride, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 4-(Dibenzylamino)cyclohexanone. The hydrochloride form generally offers enhanced stability and aqueous solubility, making it more amenable for use in biological assays and as a precursor in various synthetic reactions.

Table 1: Physicochemical Properties of 4-(Dibenzylamino)cyclohexanone and its Hydrochloride Salt

| Property | 4-(Dibenzylamino)cyclohexanone | This compound |

| CAS Number | 149506-79-6[1][2] | 1416352-02-7[3] |

| Molecular Formula | C20H23NO[1][2][4] | C20H24ClNO[3] |

| Molecular Weight | 293.40 g/mol [2] | 329.87 g/mol [3] |

| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one[1] | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride[3] |

| Purity (Typical) | 95%[2] | 95.0%[3] |

| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |

| Storage | Room Temperature, sealed in dry conditions[2] | Not specified (cool, dry place recommended) |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Dibenzylamino)cyclohexanol

-

Rationale: This step involves the N,N-dialkylation of 4-aminocyclohexanol. The use of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a common solvent for such reactions due to its polarity and appropriate boiling point.

-

Procedure:

-

To a solution of 4-aminocyclohexanol (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the mixture vigorously at room temperature.

-

Add benzyl bromide (2.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(Dibenzylamino)cyclohexanol.

-

Step 2: Synthesis of 4-(Dibenzylamino)cyclohexanone

-

Rationale: The secondary alcohol is oxidized to a ketone. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred to avoid over-oxidation or side reactions. Dichloromethane is a suitable solvent for these types of oxidations.

-

Procedure (using PCC):

-

Dissolve 4-(Dibenzylamino)cyclohexanol (1 equivalent) in anhydrous dichloromethane.

-

Add Pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-(Dibenzylamino)cyclohexanone.

-

Step 3: Formation of this compound

-

Rationale: The hydrochloride salt is formed by reacting the free base with hydrochloric acid in a non-aqueous solvent to facilitate precipitation of the salt.

-

Procedure:

-

Dissolve the purified 4-(Dibenzylamino)cyclohexanone in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or isopropanol) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization: An In-Silico Approach

As experimental data for this compound is not publicly available, this section provides an expert prediction of the expected analytical data based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups, the benzylic protons, and the protons of the cyclohexanone ring. The aromatic protons would likely appear as multiplets in the range of 7.2-7.4 ppm. The benzylic protons should appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The cyclohexanone ring protons would be observed as complex multiplets in the aliphatic region (1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the ketone at approximately 208-212 ppm. The aromatic carbons would resonate in the 127-140 ppm region. The benzylic carbons are expected around 55-60 ppm, and the aliphatic carbons of the cyclohexanone ring would appear in the 25-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected around 1710-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be the most suitable technique. The mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of 4-(Dibenzylamino)cyclohexanone.

Applications in Research and Drug Development

The 4-(Dibenzylamino)cyclohexanone scaffold is a valuable building block in medicinal chemistry due to the prevalence of the cyclohexanone moiety in biologically active molecules.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The ketone functionality is amenable to a variety of chemical transformations, including but not limited to:

-

Reductive Amination: To introduce further diversity at the carbonyl position.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Aldol Condensations: To build larger molecular frameworks.

Potential Biological Activities

While specific biological data for this compound is limited, the broader class of cyclohexanone derivatives has demonstrated a wide range of pharmacological activities, including:

-

Anticancer Properties: Many substituted cyclohexanone derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Effects: The cyclohexanone ring is a core structure in several compounds with anti-inflammatory properties.

-

Antimicrobial Activity: Numerous cyclohexane derivatives have been reported to possess antibacterial and antifungal activities.[5][6][7]

The dibenzylamino group can also contribute to the biological activity profile of the molecule, potentially through interactions with various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: The hydrochloride salt is expected to be an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with considerable potential for researchers in organic synthesis and drug discovery. While detailed experimental data for this specific molecule is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles. Its utility as a synthetic intermediate, coupled with the known biological activities of the broader cyclohexanone class of compounds, makes it a valuable tool for the development of novel therapeutic agents. This guide provides a solid foundation for any scientist looking to work with or explore the potential of this intriguing molecule.

References

- Chinese Patent CN102584618A. Preparation method for 4-substituted acylamino cyclohexanone.

- Chinese Patent CN112778108A. Synthesis method of 4-substituted cyclohexanone.

-

Organic Syntheses. ε-BENZOYLAMINOCAPROIC ACID. [Link]

-

Turk, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328. [Link]

-

University of Regensburg. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]

- US Patent US20080064902A1. Method for the Production of Cyclohexanone.

-

US Patent Application US 2011/0263526 A1. [Link]

- Chinese Patent CN107827721B. Method for synthesizing 4-fluorocyclohexanone.

-

Shoaib, M., et al. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

-

Indian Academy of Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

Justia Patents. Method for forming cyclohexanone from cyclohexanol. [Link]

-

CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

-

Kim, J. C., et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology, 126(3), 896-905. [Link]

-

DOMO Caproleuna GmbH. SAFETY DATA SHEET for CYCLOHEXANONE. [Link]

-

Lead Sciences. 4-(Dibenzylamino)cyclohexanone. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(Dibenzylamino)cyclohexanone - Lead Sciences [lead-sciences.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Dibenzylamino)cyclohexanone Hydrochloride: A Technical Guide

Introduction

The structure of 4-(Dibenzylamino)cyclohexanone hydrochloride combines a cyclohexanone ring, a tertiary amine with two benzyl substituents, and a hydrochloride salt of the amine. Each of these components will give rise to characteristic signals in their respective spectra, and their interplay will define the overall spectroscopic profile of the molecule.

Spectroscopic Analysis Workflow

The structural elucidation of a novel or synthesized compound like this compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity and purity.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, the methine proton at the 4-position of the cyclohexanone ring, the methylene protons of the cyclohexanone ring, and a broad signal for the ammonium proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | 7.2-7.4 | Multiplet | 10H | Typical region for unsubstituted phenyl protons. |

| N-CH₂-Ph | ~3.8 | Singlet | 4H | Protons on the methylene groups attached to the nitrogen. Deshielded by the adjacent nitrogen and phenyl groups. Expected to be a singlet due to free rotation. |

| N-H⁺ | Broad | Singlet (broad) | 1H | The acidic proton on the protonated amine will be a broad singlet and may exchange with trace water in the solvent. |

| C4-H | 2.8-3.2 | Multiplet | 1H | The methine proton at the 4-position is deshielded by the adjacent nitrogen. |

| Cyclohexanone CH₂ (axial & equatorial) | 1.8-2.5 | Multiplets | 8H | The four pairs of methylene protons on the cyclohexanone ring will be diastereotopic and will likely appear as complex multiplets. |

Expert Interpretation:

The aromatic region (7.2-7.4 ppm) will likely show a complex multiplet corresponding to the ten protons of the two benzyl groups. The benzylic protons (N-CH₂-Ph) are expected to appear as a sharp singlet around 3.8 ppm, integrating to four protons. The protonation of the nitrogen will cause a downfield shift of the adjacent protons compared to the free base. The methine proton at C4 of the cyclohexanone ring will be deshielded by the electron-withdrawing ammonium group and is predicted to be in the 2.8-3.2 ppm range. The remaining eight protons of the cyclohexanone ring will appear as a series of overlapping multiplets in the upfield region (1.8-2.5 ppm). The exact chemical shifts and coupling patterns of these ring protons will depend on the conformational preferences of the substituted cyclohexanone ring. A broad singlet, characteristic of an ammonium proton, is also anticipated.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of a carbonyl group, aromatic carbons, and aliphatic carbons will be clearly distinguishable.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~208-212 | Typical chemical shift for a cyclohexanone carbonyl carbon.[1] |

| Ar-C (quaternary) | ~135-140 | The quaternary carbons of the phenyl rings to which the methylene groups are attached. |

| Ar-C (CH) | ~127-130 | The protonated carbons of the phenyl rings. |

| N-CH₂-Ph | ~55-60 | The benzylic carbons, deshielded by the nitrogen and phenyl groups. |

| C4 (CH-N) | ~58-62 | The methine carbon attached to the nitrogen, significantly deshielded. |

| C2, C6, C3, C5 | ~35-45 | The methylene carbons of the cyclohexanone ring. |

Expert Interpretation:

The most downfield signal will be the carbonyl carbon of the cyclohexanone ring, expected around 208-212 ppm.[1] The aromatic region will show signals for the quaternary and protonated carbons of the benzyl groups between 127 and 140 ppm. The benzylic carbons (N-CH₂-Ph) and the C4 carbon of the cyclohexanone ring are both attached to the nitrogen and are expected to have similar chemical shifts in the 55-62 ppm range. The remaining methylene carbons of the cyclohexanone ring will appear in the aliphatic region, typically between 35 and 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the ammonium salt, and the aromatic rings.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H⁺ Stretch | 2400-2800 (broad) | Strong, broad | Characteristic broad absorption for a secondary ammonium salt.[2] |

| C=O Stretch | ~1715 | Strong, sharp | Typical stretching frequency for a saturated six-membered ring ketone.[3] |

| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic C-H stretching of the benzene rings. |

| Aliphatic C-H Stretch | 2850-3000 | Medium | C-H stretching of the cyclohexanone and benzylic methylene groups. |

| Aromatic C=C Stretch | ~1600, ~1450-1500 | Medium to weak | Skeletal vibrations of the benzene rings. |

Expert Interpretation:

A key feature of the IR spectrum will be a very broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary ammonium hydrochloride.[2] This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the cyclohexanone ring is expected to appear as a strong, sharp peak around 1715 cm⁻¹.[3] The presence of the electron-withdrawing ammonium group at the 4-position is unlikely to significantly shift this frequency. The spectrum will also feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. Aromatic C=C stretching bands will be observed around 1600 and in the 1450-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique, and the spectrum would likely be acquired in positive ion mode.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ (of free base) | 294.18 | The protonated molecular ion of the free base, 4-(Dibenzylamino)cyclohexanone. |

| [M-H₂O+H]⁺ | 276.17 | Loss of a water molecule from the protonated molecular ion. |

| [C₇H₇]⁺ | 91.05 | The tropylium ion, a very stable fragment characteristic of benzyl groups. |

| [C₁₄H₁₄N]⁺ | 196.11 | Fragment corresponding to the dibenzylaminyl cation. |

Expert Interpretation:

In positive ion ESI-MS, the observed ion will be the protonated molecular ion of the free base, [M+H]⁺, at an m/z of approximately 294.18 (calculated for C₂₀H₂₄NO⁺). The hydrochloride salt will dissociate in the ESI source.

The fragmentation pattern in tandem MS (MS/MS) would likely be dominated by the cleavage of bonds alpha to the nitrogen atom and the loss of the benzyl groups. A prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a hallmark of compounds containing a benzyl moiety.[4] Another significant fragment could arise from the loss of a benzyl radical, leading to an ion at m/z 202. The fragmentation of the cyclohexanone ring can also occur, but the fragmentation of the dibenzylamino group is expected to be more prominent. A common fragmentation pathway for protonated benzylamines involves the loss of ammonia or an amine, which in this case could lead to complex rearrangements.[4]

Experimental Protocols

To obtain the spectroscopic data discussed above, the following general experimental protocols would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to aid ionization.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS spectra of this compound. The interpretations are based on well-established spectroscopic principles and data from structurally related compounds. The expected key features in each spectrum—the carbonyl and ammonium signals in the IR, the distinct aromatic and aliphatic proton and carbon signals in the NMR, and the characteristic molecular ion and fragmentation patterns in the MS—provide a comprehensive spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar compounds, enabling them to confidently identify and assess the purity of their materials.

References

-

PubChem. 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

-

YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

Bartleby. IR Spectrum Of Cyclohexanone. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

PubChem. 4-Aminocyclohexanone Hydrochloride. National Center for Biotechnology Information. [Link]

Sources

The Strategic Role of 4-(Dibenzylamino)cyclohexanone Hydrochloride in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the repertoire of versatile building blocks, substituted cyclohexanones have emerged as pivotal precursors, particularly in the realm of medicinal chemistry. This guide focuses on the synthesis, properties, and significant applications of 4-(Dibenzylamino)cyclohexanone hydrochloride (CAS No: 1416352-02-7), a compound distinguished by its unique combination of a reactive ketone functionality and a sterically demanding, yet synthetically malleable, dibenzylamino group.[1] This technical guide, intended for researchers, scientists, and professionals in drug development, will explore the multifaceted role of this compound as a strategic intermediate in the synthesis of high-value molecules, including pharmaceuticals and novel heterocyclic systems.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1416352-02-7 |

| Molecular Formula | C₂₀H₂₄ClNO |

| Molecular Weight | 329.87 g/mol |

| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride |

| Purity | Typically ≥95.0% |

| Appearance | Not specified, likely a solid |

Safety and Handling:

This compound is classified as harmful and an irritant.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust and direct contact with skin and eyes.[2] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[2]

The Synthetic Genesis: Pathways to 4-Substituted Cyclohexanones

The synthesis of 4-substituted cyclohexanones is a well-established area of organic chemistry, with several methodologies available. While specific high-yield protocols for this compound are not extensively detailed in publicly accessible literature, its synthesis can be inferred from established routes for analogous compounds. A common and effective strategy involves the oxidation of the corresponding 4-substituted cyclohexanol.[3] This transformation is a cornerstone of organic synthesis, offering a reliable method to access the ketone functionality.

Conceptual Synthetic Workflow:

Figure 1: Conceptual synthetic pathway to this compound.

Experimental Protocol Insight: Oxidation of 4-Substituted Cyclohexanols

A general and environmentally benign method for the oxidation of 4-substituted cyclohexanols to their corresponding ketones utilizes a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite (NaOCl) as the terminal oxidant.[3]

Step-by-Step Methodology: [3]

-

Reaction Setup: In a suitable organic solvent (e.g., dichloromethane, acetone), dissolve the 4-substituted cyclohexanol.

-

Catalyst Addition: Add a catalytic amount of TEMPO and sodium bromide (NaBr).

-

Oxidant Introduction: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite. The temperature should be maintained between 0-10 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction and separate the organic layer. Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 4-substituted cyclohexanone.

The Core of its Utility: A Versatile Ketone for Complex Syntheses

The synthetic value of this compound lies in the reactivity of its cyclohexanone core. The ketone functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of more complex and functionally diverse molecules. The dibenzylamino moiety, while sterically bulky, can also influence the stereochemical outcome of reactions and can be deprotected to reveal a secondary amine for further functionalization.

Precursor to Pharmaceutical Scaffolds, Including Analgesics

Substituted cyclohexanones are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] Notably, the structural motif of a 4-amino-substituted cyclic ketone is a key feature in the synthesis of potent analgesics, such as fentanyl and its analogs. While direct synthesis of fentanyl from this compound is not the primary route, the underlying chemical transformations highlight the potential of this building block. The synthesis of fentanyl analogs often involves the reductive amination of a 4-piperidone derivative, a reaction that introduces the critical anilino group.

Reductive Amination: A Key Transformation

Reductive amination is a powerful method for the formation of C-N bonds, converting a ketone into an amine.[5] This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction.

Figure 2: General schematic of a reductive amination reaction.

Experimental Protocol Insight: Reductive Amination of a Cyclohexanone [6]

-

Reaction Setup: Dissolve the cyclohexanone derivative in a suitable solvent such as dichloroethane or tetrahydrofuran.

-

Amine Addition: Add the desired primary or secondary amine to the solution.

-

Reducing Agent: Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product can be purified by column chromatography.

The resulting 4-amino-substituted cyclohexane can then be further elaborated to construct complex pharmaceutical scaffolds. The dibenzylamino group can be retained as a bulky substituent or debenzylated to provide a secondary amine for further derivatization.

A Gateway to Heterocyclic and Spirocyclic Systems

The cyclohexanone moiety is a versatile precursor for the synthesis of a wide array of heterocyclic and spirocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The carbonyl group and the adjacent α-carbons provide multiple points for reactivity.

Synthesis of Chalcone Derivatives:

4-(Dibenzylamino)cyclohexanone can undergo aldol condensation with aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones or, in this case, diarylidenecyclohexanones.[7][8] These compounds are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]

Experimental Protocol Insight: Claisen-Schmidt Condensation for Diarylidenecyclohexanone Synthesis [7]

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol and water.

-

Reactant Addition: Prepare a mixture of 4-(dibenzylamino)cyclohexanone and the desired aromatic aldehyde. Add this mixture portion-wise to the basic solution with continuous stirring at room temperature.

-

Reaction and Precipitation: Continue stirring for a specified period. The product often precipitates from the reaction mixture.

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water and then with cold ethanol. The crude product can be further purified by recrystallization.

The resulting diarylidenecyclohexanone derivatives can serve as Michael acceptors and dienophiles in various cycloaddition reactions, leading to the formation of complex heterocyclic and spirocyclic systems.

Conclusion: A Strategically Important Intermediate

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of a reactive ketone functionality on a cyclohexane scaffold, substituted with a dibenzylamino group that can be either retained or further transformed. This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, with significant potential in the development of novel pharmaceuticals, particularly those targeting the central nervous system. The ability to undergo fundamental transformations such as reductive amination and aldol condensation opens up avenues for the construction of diverse molecular architectures, including substituted cyclohexylamines, diarylidenecyclohexanones, and ultimately, complex heterocyclic and spirocyclic systems. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

-

Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study - PMC - NIH. (URL: [Link])

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google P

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition - The Royal Society of Chemistry. (URL: [Link])

-

Cyclohexanone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PubMed Central. (URL: [Link])

-

A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (URL: [Link])

-

The results from reductive amination of cyclohexanone with benzylamine... - ResearchGate. (URL: [Link])

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P

-

News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (URL: [Link])

-

Scheme 2: Tested reactions of cyclohexanone with dibenzyl thiomalonate 1. - ResearchGate. (URL: [Link])

-

An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. (URL: [Link])

-

Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones - ResearchGate. (URL: [Link])

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])

-

4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem. (URL: [Link])

-

Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals - Federal Register. (URL: [Link])

-

Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microw - Semantic Scholar. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Cyclohexanone - Hazardous Substance Fact Sheet. (URL: [Link])

-

Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate - PMC - NIH. (URL: [Link])

-

Cyclooctyne and 4‐Cyclooctyn‐1‐ol – Versatile Building Blocks in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])

-

Possible Control of Phenethyl Bromide as a List I Chemical - Regulations.gov. (URL: [Link])

-

Reductive amination of cyclohexanone with benzylamine. - ResearchGate. (URL: [Link])

-

Role of Fentanyl Precursors. (URL: [Link])

-

Safety Data Sheet: Cyclohexanone - Carl ROTH. (URL: [Link])

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Dibenzylamino)cyclohexanone Hydrochloride: Synthesis, Properties, and Applications

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 4-(Dibenzylamino)cyclohexanone hydrochloride, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While the specific historical discovery of this compound remains obscure within publicly accessible literature, its structural motif as a substituted cyclohexanone positions it as a valuable building block. This document outlines plausible synthetic routes, discusses its key chemical and physical properties, and explores its established and potential applications, particularly as a precursor in the synthesis of pharmacologically active molecules. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction and Chemical Identity

This compound is a substituted cyclic ketone. The core structure consists of a cyclohexanone ring substituted at the 4-position with a dibenzylamino group. The hydrochloride salt form enhances its stability and solubility in certain solvents.

While the exact timeline and initial synthesis of this compound are not well-documented in seminal publications, its emergence is intrinsically linked to the broader exploration of aminocyclohexanones as key intermediates in medicinal chemistry. The cyclohexanone scaffold is a prevalent feature in a wide array of biologically active compounds, and the introduction of an amino group, particularly a protected or substituted one like the dibenzylamino group, offers a strategic point for further molecular elaboration.

The dibenzylamino group serves as a protected secondary amine. The benzyl groups can be cleaved under various reductive conditions, revealing the secondary amine for subsequent reactions. This protecting group strategy is a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional molecules.

Table 1: Chemical Identity of 4-(Dibenzylamino)cyclohexanone and its Hydrochloride Salt

| Identifier | 4-(Dibenzylamino)cyclohexanone (Free Base) | This compound |

| CAS Number | 149506-79-6[1] | 1416352-02-7[2] |

| Molecular Formula | C20H23NO | C20H24ClNO[2] |

| Molecular Weight | 293.41 g/mol | 329.87 g/mol [2] |

| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride[2] |

| Canonical SMILES | C1CC(CCC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | C1CC(CCC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |

| InChI | InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | InChI=1S/C20H23NO.ClH/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H[2] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond and the establishment of the cyclohexanone moiety. A highly plausible and efficient method is the reductive amination of a suitable cyclohexanone precursor.

Primary Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. This methodology involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A logical and commonly employed pathway to 4-(Dibenzylamino)cyclohexanone involves the reductive amination of 4-aminocyclohexanone with benzaldehyde. In this multi-step, one-pot process, 4-aminocyclohexanone is reacted with two equivalents of benzaldehyde in the presence of a suitable reducing agent.

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a stirred solution of 4-aminocyclohexanone hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add dibenzylamine (1.1 equivalents).

-

Imine Formation: The reaction mixture is stirred at ambient temperature to facilitate the formation of the iminium ion intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), is added portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines in the presence of ketones and is tolerant of mildly acidic conditions.

-

Work-up and Isolation: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified 4-(Dibenzylamino)cyclohexanone free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH4) because it is less likely to reduce the cyclohexanone carbonyl group. Its milder nature and tolerance for slightly acidic conditions make it ideal for one-pot reductive amination reactions.

-

Solvent Selection: Chlorinated solvents like DCE are often used for their ability to dissolve both the starting materials and the intermediates, facilitating a homogenous reaction.

-

Protection/Deprotection Strategy: The use of benzyl groups for the protection of the amine is a strategic choice. They are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing access to the secondary amine for further functionalization.

Alternative Synthetic Routes

Other synthetic strategies can also be envisioned, such as the direct alkylation of 4-aminocyclohexanone with benzyl bromide or a two-step process involving the oxidation of the corresponding alcohol, 4-(dibenzylamino)cyclohexanol. However, reductive amination is generally the most direct and efficient method.

Physicochemical and Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic properties of this compound is limited, its structure allows for the prediction of its characteristic spectral features.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups. - A singlet for the benzylic methylene protons (δ ~3.6 ppm). - Multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the cyclohexyl ring protons. |

| ¹³C NMR | - A peak for the ketone carbonyl carbon (δ ~208-212 ppm). - Peaks in the aromatic region (δ ~127-130 ppm) for the benzyl carbons. - A peak for the benzylic methylene carbons (δ ~55-60 ppm). - Peaks in the aliphatic region (δ ~25-50 ppm) for the cyclohexyl carbons. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone (ν ~1710-1720 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons. - N-H+ stretching bands in the hydrochloride salt. |

| Mass Spectrometry | - The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 293. The hydrochloride salt would likely not show the molecular ion of the salt but rather that of the free base after loss of HCl. |

It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity.

Precursor to Biologically Active Amines

The dibenzylamino group serves as an effective protecting group for the secondary amine. Deprotection via catalytic hydrogenation unmasks the 4-aminocyclohexanone core, which can then be subjected to a variety of chemical transformations.

Figure 2: Role of 4-(Dibenzylamino)cyclohexanone as a protected intermediate for the synthesis of diverse target molecules.

Analogues and Their Pharmacological Significance

The broader class of 4-aminocyclohexanone derivatives has been extensively investigated in medicinal chemistry. For instance, substituted 4-acylaminocyclohexanones are key intermediates in the synthesis of pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[3] This highlights the importance of the 4-aminocyclohexanone scaffold in accessing neurologically active compounds.

Furthermore, research into 4-amino-4-arylcyclohexanones has identified them as a novel class of analgesics, demonstrating that modifications to the cyclohexanone ring and the amino substituent can lead to potent pharmacological effects.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. While its own discovery and history are not prominently documented, its utility as a protected form of 4-aminocyclohexanone is clear. The synthetic routes to this compound are accessible through standard organic chemistry methodologies, with reductive amination being a particularly efficient approach. Its true potential is realized in its role as a precursor to a wide range of more complex and potentially pharmacologically active molecules. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for chemists and pharmaceutical scientists.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google P

-

MDPI. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. [Link]

-

MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P

-

Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

-

ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine... [Link]

-

ResearchGate. The results from reductive amination of cyclohexanone with benzylamine... [Link]

-

The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

-

PubMed Central. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

PubMed Central. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

SciSpace. Synthesis and characterization of new cyclic aminobenzoquinones. [Link]

-

ResearchGate. Tetrahedron letter. [Link]

-

Tetrahedron Letters,Vol.25,No.37,pp 4153-4156,1984. [Link]

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

-

SpectraBase. (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone - Optional[13C NMR]. [Link]

-

PubChem. 4-Aminocyclohexanone. [Link]

-

NIST Chemistry WebBook. Cyclohexanone. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Dibenzylamino)cyclohexanone via One-Pot Reductive Amination

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This transformation, which converts a carbonyl compound into an amine, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its high efficiency and broad substrate scope. The reaction typically proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to an imine or an iminium ion. This intermediate is subsequently reduced in situ to yield the final amine product.[2]

A key challenge arises when working with substrates containing multiple carbonyl groups, where selectivity becomes paramount. This application note provides a comprehensive guide to the selective mono-amination of 1,4-cyclohexanedione with dibenzylamine to synthesize 4-(Dibenzylamino)cyclohexanone, a valuable synthetic intermediate. We will leverage the unique properties of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which is central to the success of this one-pot protocol.[1][3]

Mechanistic Rationale: The Key to Selectivity

The success of this one-pot synthesis hinges on the judicious choice of the reducing agent. While powerful reductants like lithium aluminum hydride (LiAlH₄) would non-selectively reduce all carbonyl groups, sodium triacetoxyborohydride offers exquisite chemoselectivity.

Why Sodium Triacetoxyborohydride?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a sterically hindered and electronically deactivated hydride source due to the electron-withdrawing effects of the three acetoxy groups.[1][4] This deactivation makes it incapable of reducing the relatively unreactive ketone groups of 1,4-cyclohexanedione under the reaction conditions. However, it is highly effective at reducing the protonated imine, the iminium ion, which is formed in situ.[3] The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the ketone, allowing the amination to proceed cleanly without over-reduction of the starting material or the product.[3]

The reaction is typically catalyzed by a stoichiometric amount of acetic acid. The acid serves two critical roles:

-

It catalyzes the dehydration of the hemiaminal intermediate to form the C=N double bond.

-

It protonates the resulting imine, generating the highly electrophilic iminium ion, which is the species readily attacked by the hydride reagent.

The overall transformation is depicted below.

Caption: Reaction mechanism for selective reductive amination.

Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes explanations to ensure reproducibility and to aid in troubleshooting.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous.

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Cyclohexanedione | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Dibenzylamine | 99% | Acros Organics | |

| Sodium Triacetoxyborohydride | 97% | Combi-Blocks | Hygroscopic; handle quickly. |

| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Preferred solvent.[3] |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared | For work-up. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Synthesis Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Validated HPLC Method for Purity Determination of 4-(Dibenzylamino)cyclohexanone Hydrochloride

Application Note & Protocol

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-(Dibenzylamino)cyclohexanone hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy in drug development. This guide details the rationale behind the method development, a step-by-step protocol for analysis, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Method Rationale

This compound is an organic molecule characterized by a cyclohexanone core, a tertiary amine with two benzyl groups, and a hydrochloride salt form.[1][2] The purity of such compounds is a critical quality attribute in pharmaceutical manufacturing. The presence of impurities, whether from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method is essential for quality control.

Rationale for Method Selection:

A reverse-phase HPLC (RP-HPLC) method with UV detection was selected based on the physicochemical properties of the analyte.[3]

-

Reverse-Phase Chromatography: The molecule possesses significant non-polar character due to the two benzyl rings and the cyclohexyl group, making it well-suited for retention on a non-polar stationary phase like C18.[2]

-

Acidic Mobile Phase: The tertiary amine group is basic and can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). By using a mobile phase with an acidic pH, the amine is fully and consistently protonated. This positive charge minimizes undesirable secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks.

-

UV Detection: The presence of two phenyl groups (chromophores) from the dibenzylamino moiety allows for sensitive detection using a UV spectrophotometer.[4] A photodiode array (PDA) detector is recommended to assess peak purity across a spectral range and to select the optimal detection wavelength. Based on the structure, a primary wavelength around 220 nm is chosen to maximize sensitivity, with 254 nm as a potential alternative.

-

Gradient Elution: To ensure that impurities with a wide range of polarities are effectively separated from the main peak and eluted from the column in a reasonable time, a gradient elution program (gradually increasing the organic solvent concentration) is employed.

Materials and Methods

Table 1: Reagents and Materials

| Reagent/Material | Grade/Specification |

| 4-(Dibenzylamino)cyclohexanone HCl Reference Std. | >99.5% Purity |

| Acetonitrile (ACN) | HPLC Grade |

| Water | HPLC or Milli-Q Grade |

| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.8% |

| Methanol | HPLC Grade (for cleaning) |

| Sample Vials | 2 mL, Amber glass with PTFE septa |

| Syringe Filters | 0.45 µm, PTFE or Nylon |

Table 2: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA Detector, 220 nm (Bandwidth 4 nm). Reference: 360 nm (Bandwidth 20 nm) |

| Run Time | 30 minutes |

Preparation of Solutions

-

Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

-

Diluent: Prepare a mixture of Water:Acetonitrile (70:30, v/v). This matches the initial mobile phase conditions to ensure good peak shape.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(Dibenzylamino)cyclohexanone HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-(Dibenzylamino)cyclohexanone HCl sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Protocol: Purity Analysis Workflow

The following protocol outlines the sequence of operations for performing a purity analysis.

Step-by-Step Methodology

-

System Preparation:

-

Prime all solvent lines to remove air bubbles.

-

Equilibrate the HPLC system and column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

System Suitability Test (SST):

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

-

Verify that the system suitability parameters meet the acceptance criteria outlined in Table 3. If the criteria are not met, troubleshoot the system before proceeding.

-

-

Sample Analysis:

-

Inject the prepared Sample Solution (0.5 mg/mL) in duplicate.

-

After the sample injections, inject one Working Standard Solution to bracket the samples and confirm system stability.

-

-

Data Processing:

-

Integrate all peaks in the chromatograms for the blank, standard, and sample injections. Disregard any peaks originating from the blank.

-

Identify the main peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

-

Calculate the purity using the area percent normalization method:

-

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

-

-

Calculate the percentage of each individual impurity.

-

Diagram 1: Overall Analytical Workflow

Caption: Figure 1: Analytical Workflow for Purity Testing

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Protocol Summary | Acceptance Criteria |

| System Suitability | Five replicate injections of the Working Standard Solution (0.1 mg/mL). | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |

| Specificity | Analyze blank (diluent), placebo (if applicable), and solutions of the analyte subjected to stress conditions (acid, base, peroxide, heat, light). | No interference at the retention time of the main peak. Peak purity of the analyte peak should pass (>990). |

| Linearity & Range | Analyze a series of at least five concentrations, typically from the LOQ to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |

| Accuracy (Recovery) | Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level. |

| Precision | Repeatability (Intra-day): Six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%. |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Typically reported in mg/mL or as a percentage of the test concentration. |

| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. Must be demonstrated with acceptable precision and accuracy. | Typically reported in mg/mL or as a percentage of the test concentration (e.g., 0.05%). Precision at LOQ should have RSD ≤ 10%. |